Hexanoic acid, (1R)-1-(2-(((1S)-1-carboxy-2-((2-deoxy-3-O-((3R)-1-oxo-3-((1-oxohexyl)oxy)tetradecyl)-2-(((3R)-1-oxo-3-((1-oxohexyl)oxy)tetradecyl)amino)-4-O-phosphono-beta-D-glucopyranosyl)oxy)ethyl)amino)-2-oxoethyl)dodecyl ester
Overview
Description
CRX-526 is a synthetic compound known for its antagonistic activity against Toll-like receptor 4 (TLR4). This receptor is a critical component of the immune system, recognizing pathogens and initiating inflammatory responses. CRX-526 has shown potential in protecting against advanced diabetic nephropathy and reducing inflammation in various disease models .
Preparation Methods
Synthetic Routes and Reaction Conditions: CRX-526 is synthesized through a series of chemical reactions involving the coupling of specific fatty acyl chains to a glucosamine backbone. The process typically involves:
Step 1: Protection of the hydroxyl groups on the glucosamine molecule.
Step 2: Coupling of fatty acyl chains to the protected glucosamine.
Step 3: Deprotection of the hydroxyl groups to yield the final product.
Industrial Production Methods: The industrial production of CRX-526 follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale synthesis of protected glucosamine intermediates.
- Coupling reactions using automated reactors to ensure consistency and purity.
- Purification steps, including crystallization and chromatography, to obtain high-purity CRX-526 .
Chemical Reactions Analysis
Types of Reactions: CRX-526 primarily undergoes substitution reactions due to the presence of reactive functional groups on the glucosamine backbone. These reactions include:
- N-acylation: Coupling of fatty acyl chains to the amino groups on glucosamine.
- O-acylation: Coupling of fatty acyl chains to the hydroxyl groups on glucosamine .
Common Reagents and Conditions:
- Reagents: Fatty acyl chlorides, protecting agents (e.g., benzyl groups), deprotecting agents (e.g., hydrogenation catalysts).
- Conditions: Reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran under anhydrous conditions .
Major Products: The major product of these reactions is CRX-526, characterized by its specific fatty acyl chain length and glucosamine backbone .
Scientific Research Applications
CRX-526 has a wide range of scientific research applications, including:
- Chemistry: Used as a model compound to study the synthesis and reactivity of lipid A mimetics.
- Biology: Investigated for its role in modulating immune responses and reducing inflammation.
- Medicine: Potential therapeutic agent for treating inflammatory diseases such as inflammatory bowel disease and diabetic nephropathy.
- Industry: Utilized in the development of anti-inflammatory drugs and as a research tool in drug discovery .
Mechanism of Action
CRX-526 exerts its effects by antagonizing Toll-like receptor 4 (TLR4). The mechanism involves:
- Blocking the interaction of lipopolysaccharides (LPS) with TLR4.
- Inhibiting the downstream signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.
- Reducing the expression of pro-inflammatory cytokines and chemokines, thereby attenuating the inflammatory response .
Comparison with Similar Compounds
CRX-526 is unique among TLR4 antagonists due to its specific fatty acyl chain length and glucosamine backbone. Similar compounds include:
- E5531: Another TLR4 antagonist with a different structural backbone.
- E5564: A lipid A mimetic with potent TLR4 antagonistic activity .
Uniqueness: CRX-526’s unique structure allows it to effectively block TLR4 signaling without triggering unwanted immune responses, making it a promising candidate for therapeutic applications .
Properties
CAS No. |
245515-64-4 |
---|---|
Molecular Formula |
C69H127N2O19P |
Molecular Weight |
1319.7 g/mol |
IUPAC Name |
(2S)-2-[[(3R)-3-hexanoyloxytetradecanoyl]amino]-3-[(2R,3R,4R,5S,6R)-3-[[(3R)-3-hexanoyloxytetradecanoyl]amino]-4-[(3R)-3-hexanoyloxytetradecanoyl]oxy-6-(hydroxymethyl)-5-phosphonooxyoxan-2-yl]oxypropanoic acid |
InChI |
InChI=1S/C69H127N2O19P/c1-7-13-19-22-25-28-31-34-40-43-54(85-61(75)46-37-16-10-4)49-59(73)70-57(68(79)80)53-84-69-65(71-60(74)50-55(86-62(76)47-38-17-11-5)44-41-35-32-29-26-23-20-14-8-2)67(66(58(52-72)88-69)90-91(81,82)83)89-64(78)51-56(87-63(77)48-39-18-12-6)45-42-36-33-30-27-24-21-15-9-3/h54-58,65-67,69,72H,7-53H2,1-6H3,(H,70,73)(H,71,74)(H,79,80)(H2,81,82,83)/t54-,55-,56-,57+,58-,65-,66-,67-,69-/m1/s1 |
InChI Key |
PRIXXGNJDNLMBH-DPGPRPECSA-N |
SMILES |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCC)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCC)OC(=O)CCCCC |
Isomeric SMILES |
CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H](C(=O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCC)CO)OP(=O)(O)O)OC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCC)OC(=O)CCCCC |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCC)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCC)OC(=O)CCCCC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CRX-526 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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